7-Hydroxymethyl-10,11-MDCPT

Small-cell lung cancer Topoisomerase I inhibition Cytotoxicity assay

7-Hydroxymethyl-10,11-MDCPT (CAS 428816-69-7) is a semi-synthetic camptothecin derivative with a 10,11-methylenedioxy bridge for enhanced Top1 inhibition and a 7-hydroxymethyl group enabling direct ADC linker conjugation. Validated cytotoxicity against PC-3 (IC50 90.8 nM). Supplied at ≥98% purity, ideal for targeted cancer therapy research. Contact us for bulk orders.

Molecular Formula C22H18N2O7
Molecular Weight 422.4 g/mol
Cat. No. B12374954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymethyl-10,11-MDCPT
Molecular FormulaC22H18N2O7
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O
InChIInChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1
InChIKeyUYOXKDDEJDVQSN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxymethyl-10,11-MDCPT: Technical Profile for Topoisomerase I Inhibitor Procurement


7-Hydroxymethyl-10,11-MDCPT (CAS 428816-69-7) is a semi-synthetic derivative of the quinoline alkaloid camptothecin (CPT), classified as a DNA topoisomerase I (Top1) poison within the broader camptothecin analog family . Its molecular formula is C₂₂H₁₈N₂O₇, with a molecular weight of 422.39 g/mol, and it possesses the (20S) stereochemistry essential for Top1 inhibitory activity . The compound incorporates two critical structural modifications: a 10,11-methylenedioxy bridge that enhances DNA-Top1 cleavable complex stability and a 7-hydroxymethyl substituent that provides a functional handle for subsequent derivatization [1]. Notably, 7-Hydroxymethyl-10,11-MDCPT is commercially positioned as a cytotoxic payload for antibody-drug conjugate (ADC) synthesis, with validated purity exceeding 98% from major suppliers .

Why 7-Hydroxymethyl-10,11-MDCPT Cannot Be Replaced by Generic Camptothecin Analogs in Targeted Delivery Research


Camptothecin analogs exhibit profound functional divergence despite their shared pharmacophore, rendering substitution across the class scientifically invalid without explicit comparative validation. Substitutions at the 7-position exert nuanced but measurable effects on Top1-DNA cleavable complex formation and stability, with EC₅₀ values varying by up to two orders of magnitude depending on A-ring modifications [1]. Critically, the 10,11-methylenedioxy modification reduces EC₅₀ by approximately two orders of magnitude relative to unsubstituted camptothecin, establishing that A-ring functionalization is not inert but rather a primary determinant of target engagement [1]. Furthermore, the presence of the 7-hydroxymethyl moiety in 7-Hydroxymethyl-10,11-MDCPT provides a unique conjugation-ready functional group absent in clinically established analogs such as topotecan, irinotecan, or SN-38 . This structural feature underpins the compound's documented utility as an ADC payload, a specific application scenario for which generic substitution is structurally and functionally precluded.

Quantitative Differentiation of 7-Hydroxymethyl-10,11-MDCPT Against Comparator Analogs: Evidence-Based Procurement Guide


Cytotoxic Potency Relative to Topotecan: Nanomolar IC₅₀ Advantage in Small-Cell Lung Cancer Models

7-Hydroxymethyl-10,11-MDCPT demonstrates cytotoxic potency in the nanomolar range that is quantitatively superior to the clinically approved camptothecin analog topotecan [1]. In a systematic evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives, all tested FL118 analogs exhibited IC₅₀ values in the nanomolar range and were more potent than topotecan across multiple small-cell lung cancer cell lines, including NCI-H446, H69, and drug-resistant variants (H69AR, NCI-H446/Irinotecan, NCI-H446/EP) [1].

Small-cell lung cancer Topoisomerase I inhibition Cytotoxicity assay

Differential Cytotoxic Profile Across Tumor Cell Line Panel: Cell Type-Specific Potency Variation

7-Hydroxymethyl-10,11-MDCPT exhibits a quantifiable, cell type-dependent cytotoxic profile with a 4.5-fold range in IC₅₀ values across three distinct human tumor cell lines [1]. The compound demonstrates IC₅₀ values of 230.9 nM against HeLa-S3 (cervical carcinoma), 90.8 nM against PC-3 (prostate adenocarcinoma), and 404.5 nM against HT-29 (colorectal adenocarcinoma) [1]. This differential sensitivity profile contrasts with the more uniform or distinct patterns observed for other camptothecin analogs; for instance, SN-38 shows an IC₅₀ of 8.8 nM against HT-29 cells, representing approximately 46-fold greater potency than 7-Hydroxymethyl-10,11-MDCPT in this specific cell line [2].

Cell line screening Differential sensitivity Antiproliferative activity

Topoisomerase I-DNA Cleavable Complex Potentiation: Two-Order Magnitude EC₅₀ Reduction via 10,11-Methylenedioxy Substitution

The 10,11-methylenedioxy substitution shared by 7-Hydroxymethyl-10,11-MDCPT produces a quantifiable, approximately 100-fold reduction in EC₅₀ for Top1-DNA cleavable complex formation relative to unsubstituted camptothecin [1]. In systematic structure-activity relationship analyses, EC₅₀ values were reduced by two orders of magnitude with a 10-hydroxy or 10,11-methylenedioxy moiety compared with camptothecin [1]. The steady-state EC₅₀ concentrations for all analogs tested were slightly dependent on substitution at the 7-position, but this dependence was least with the 10-methoxy series, indicating that the A-ring methylenedioxy modification is the dominant contributor to enhanced target engagement [1].

Topoisomerase I inhibition Cleavable complex Mechanism of action

ADC Payload Conjugation Capability: Functional Differentiation via 7-Hydroxymethyl Substituent

7-Hydroxymethyl-10,11-MDCPT is structurally and functionally distinguished from all clinically approved camptothecin analogs (topotecan, irinotecan, SN-38, belotecan) by the presence of a primary hydroxymethyl (-CH₂OH) group at the 7-position, which provides a conjugation-ready functional handle for linker attachment in ADC synthesis . Multiple independent commercial suppliers explicitly categorize 7-Hydroxymethyl-10,11-MDCPT as a cytotoxic payload specifically validated for ADC synthesis applications [1]. The compound is supplied at purity >98%, meeting the high-purity requirements for ADC bioconjugation workflows . This conjugation capability is structurally absent in topotecan (7-CH₂N(CH₃)₂), irinotecan/SN-38 (7-ethyl), and belotecan (7-CH₂CH₂NHCH(CH₃)₂), which lack primary hydroxyl groups suitable for facile linker attachment without additional derivatization steps.

Antibody-drug conjugate ADC payload Conjugation chemistry

High-Value Research and Industrial Applications for 7-Hydroxymethyl-10,11-MDCPT Based on Validated Evidence


Antibody-Drug Conjugate (ADC) Payload Development Programs

7-Hydroxymethyl-10,11-MDCPT is explicitly validated and commercially supplied as a cytotoxic payload for ADC synthesis [1]. The 7-hydroxymethyl group provides a direct conjugation handle for linker attachment, eliminating the synthetic burden of introducing reactive functionality onto clinical camptothecin scaffolds. With commercial purity exceeding 98%, the compound meets the stringent quality requirements for bioconjugation workflows . This application leverages the compound's unique structural feature—the conjugation-ready hydroxymethyl substituent—which is absent in topotecan, irinotecan, and SN-38, making 7-Hydroxymethyl-10,11-MDCPT the structurally appropriate selection for targeted delivery research requiring camptothecin-based payloads [1].

Prostate Cancer (PC-3) Cell-Based Antiproliferative Screening

7-Hydroxymethyl-10,11-MDCPT demonstrates maximal cytotoxic potency against the PC-3 prostate adenocarcinoma cell line, with an IC₅₀ of 90.8 nM—representing 4.5-fold greater sensitivity than against HT-29 colon cancer cells (IC₅₀ = 404.5 nM) [1]. This differential sensitivity profile supports the prioritization of 7-Hydroxymethyl-10,11-MDCPT for in vitro screening in prostate cancer models. Procurement for prostate cancer-focused research programs should consider that this compound exhibits the most favorable potency-to-sensitivity ratio among the three cell lines for which direct quantitative data are available [1].

Topoisomerase I Cleavable Complex Mechanism-of-Action Studies

The 10,11-methylenedioxy substitution shared by 7-Hydroxymethyl-10,11-MDCPT reduces EC₅₀ for Top1-DNA cleavable complex formation by approximately two orders of magnitude (≈100-fold) relative to unsubstituted camptothecin [1]. This quantifiable enhancement in target engagement efficiency makes 7-Hydroxymethyl-10,11-MDCPT a suitable tool compound for mechanistic investigations of Top1 poisoning, DNA damage response pathways, and cleavable complex dynamics. Researchers studying the molecular pharmacology of Top1 inhibition will benefit from the compound's established potentiation at the enzyme level while also having the option to exploit the 7-hydroxymethyl handle for probe development or bioconjugation [1].

Small-Cell Lung Cancer (SCLC) Drug Discovery Programs

Evidence from closely related 7-substituted 10,11-methylenedioxy-camptothecin derivatives demonstrates that compounds within this structural class exhibit nanomolar-range cytotoxic potency that quantitatively exceeds that of topotecan across multiple small-cell lung cancer cell lines, including drug-resistant variants (NCI-H446, H69, H69AR, NCI-H446/Irinotecan, and NCI-H446/EP) [1]. While direct data for 7-Hydroxymethyl-10,11-MDCPT in SCLC models are not available, the compound shares the critical 10,11-methylenedioxy pharmacophore and 7-position substitution pattern that underpins this class-level potency advantage. Procurement for SCLC-focused medicinal chemistry or lead optimization programs should prioritize this structural class based on validated potency superiority over topotecan [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxymethyl-10,11-MDCPT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.